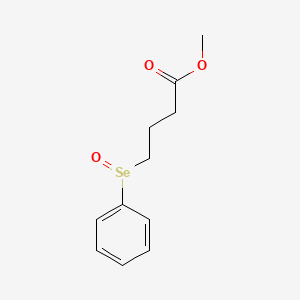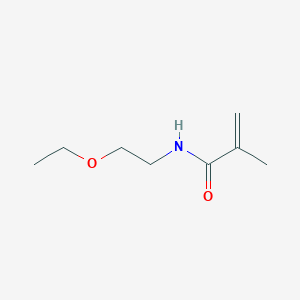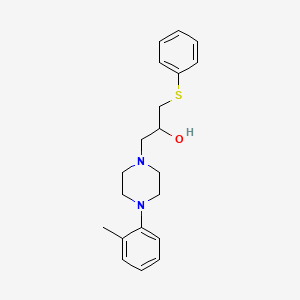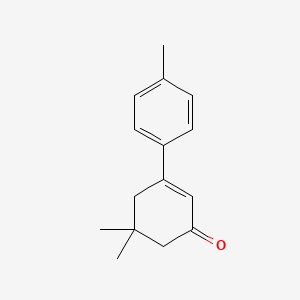![molecular formula C26H50O8 B14477534 Decanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester CAS No. 70900-46-8](/img/structure/B14477534.png)
Decanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester is an organic compound with the molecular formula C26H50O8. It is a type of ester derived from decanedioic acid and 2-(2-butoxyethoxy)ethanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of decanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester typically involves the esterification of decanedioic acid with 2-(2-butoxyethoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process. The reaction can be represented as follows:
Decanedioic acid+2×2-(2-butoxyethoxy)ethanol→Decanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester+Water
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process may involve continuous removal of water to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain the desired ester.
Analyse Chemischer Reaktionen
Types of Reactions
Decanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, the ester can hydrolyze to yield decanedioic acid and 2-(2-butoxyethoxy)ethanol.
Oxidation: The ester can be oxidized under specific conditions to produce corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Hydrolysis: Decanedioic acid and 2-(2-butoxyethoxy)ethanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols or other reduced forms of the ester.
Wissenschaftliche Forschungsanwendungen
Decanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester has several applications in scientific research, including:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Medicine: Explored for its potential as a component in pharmaceutical formulations, particularly in controlled-release drug delivery systems.
Industry: Utilized as a lubricant and emollient in personal care products, as well as a dispersing agent in various industrial applications.
Wirkmechanismus
The mechanism of action of decanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester largely depends on its application. In drug delivery systems, it acts by forming stable complexes with drugs, thereby enhancing their solubility and bioavailability. The ester interacts with molecular targets through hydrogen bonding and hydrophobic interactions, facilitating the controlled release of the drug.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Decanedioic acid, bis(2-butoxyethyl) ester
- Decanedioic acid, bis(2-ethylhexyl) ester
- Decanedioic acid, bis(2-ethoxyethyl) ester
Uniqueness
Decanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester is unique due to its specific ester groups, which confer distinct physical and chemical properties. Compared to similar compounds, it offers enhanced solubility and stability, making it particularly suitable for applications in drug delivery and polymer chemistry.
Eigenschaften
CAS-Nummer |
70900-46-8 |
|---|---|
Molekularformel |
C26H50O8 |
Molekulargewicht |
490.7 g/mol |
IUPAC-Name |
bis[2-(2-butoxyethoxy)ethyl] decanedioate |
InChI |
InChI=1S/C26H50O8/c1-3-5-15-29-17-19-31-21-23-33-25(27)13-11-9-7-8-10-12-14-26(28)34-24-22-32-20-18-30-16-6-4-2/h3-24H2,1-2H3 |
InChI-Schlüssel |
FBXNUYNATQIVEX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOCCOC(=O)CCCCCCCCC(=O)OCCOCCOCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2,5-Dichloro-4-(methylsulfanyl)phenyl]acetamide](/img/structure/B14477472.png)
![2,6,9,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B14477477.png)






![1,4-Dioxaspiro[4.5]dec-7-ene, 7,9,9-trimethyl-](/img/structure/B14477520.png)

![9,10-Anthracenedione, 1,5-bis[[1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl]thio]-](/img/structure/B14477530.png)
![[Bis(4-aminophenyl)methyl]phosphanone](/img/structure/B14477533.png)

